molecular formula C24H18FN3O5 B4689519 (5E)-3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

(5E)-3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

Cat. No.: B4689519
M. Wt: 447.4 g/mol
InChI Key: FGWHPTFMQWZXIN-LPYMAVHISA-N
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Description

(5E)-3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a nitrobenzyl group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the imidazolidine-2,4-dione core. This can be achieved through the reaction of glycine with urea under acidic conditions to form the imidazolidine ring. Subsequent steps involve the introduction of the fluorobenzyl and nitrobenzyl groups through nucleophilic substitution reactions. The final step involves the formation of the benzylidene linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nucleophilic substitution steps and the condensation reaction, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under mild conditions using hydrogenation catalysts.

    Reduction: The imidazolidine ring can be opened through reduction with lithium aluminum hydride.

    Substitution: The fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogenation catalysts such as palladium on carbon.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of the corresponding amine.

    Reduction: Formation of the open-chain amine derivative.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorobenzyl and nitrobenzyl groups may play a role in modulating the compound’s binding affinity and specificity for these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness

(5E)-3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione is unique due to its combination of fluorobenzyl and nitrobenzyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O5/c25-21-7-2-1-5-18(21)14-27-23(29)22(26-24(27)30)13-16-8-10-20(11-9-16)33-15-17-4-3-6-19(12-17)28(31)32/h1-13H,14-15H2,(H,26,30)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWHPTFMQWZXIN-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)[N+](=O)[O-])NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC(=CC=C4)[N+](=O)[O-])/NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione
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(5E)-3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione
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(5E)-3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione
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(5E)-3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione
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(5E)-3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione
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(5E)-3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

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